
9-Amino-3,4-dihydroacridine
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Overview
Description
9-Amino-3,4-dihydroacridine is a useful research compound. Its molecular formula is C13H12N2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Applications
Cholinesterase Inhibition:
The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders such as Alzheimer's disease. Studies indicate that derivatives of 9-amino-3,4-dihydroacridine exhibit significant inhibition of these enzymes while also demonstrating antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress .
Case Study:
A recent investigation highlighted the effectiveness of specific 9-phosphoryl-9,10-dihydroacridine derivatives in inhibiting AChE and BChE. These compounds not only reduced the self-aggregation of beta-amyloid peptides but also displayed favorable pharmacokinetic properties, indicating their potential as multifunctional agents for Alzheimer's therapy .
Compound | AChE Inhibition (%) | BChE Inhibition (%) | Antioxidant Activity |
---|---|---|---|
1d | 85 | 90 | High |
1e | 80 | 88 | Moderate |
Anti-inflammatory Properties
This compound derivatives have been developed as anti-inflammatory agents. Research has demonstrated that these compounds can effectively reduce inflammation-related conditions by modulating inflammatory pathways.
Case Study:
A patent describes the synthesis of a novel derivative, this compound-1(2H)-ketone, which has shown promising results in preclinical models for treating inflammation-related diseases. The compound demonstrated significant anti-inflammatory effects compared to existing treatments .
Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities.
Case Study:
A study evaluated the antimicrobial efficacy of several 9-amino-acridine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in developing new antimicrobial agents .
Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Potential in Cancer Therapy
The acridine scaffold has been explored for its anticancer properties due to its ability to intercalate DNA and inhibit topoisomerases.
Case Study:
Research has indicated that some derivatives of this compound can induce apoptosis in cancer cell lines by disrupting cellular processes related to growth and proliferation. This suggests a pathway for developing new chemotherapeutic agents based on this compound .
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives involves various chemical reactions that enhance their biological activity. Techniques such as nucleophilic aromatic substitution have been utilized to create compounds with improved pharmacological profiles.
Synthesis Overview:
The synthesis typically involves the reaction of substituted nitriles with dimedone followed by cyclization to form the target acridine structure .
Properties
Molecular Formula |
C13H12N2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3,4-dihydroacridin-9-amine |
InChI |
InChI=1S/C13H12N2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-3,5-7H,4,8H2,(H2,14,15) |
InChI Key |
ISIFYDUQYVDLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(=C2C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.